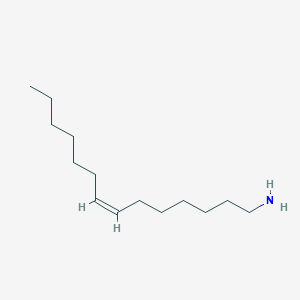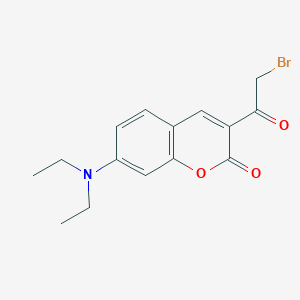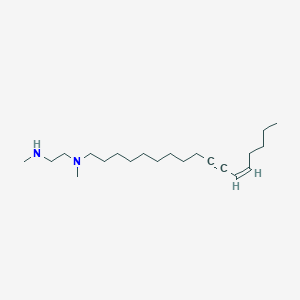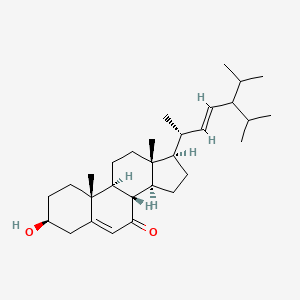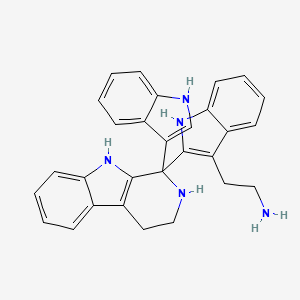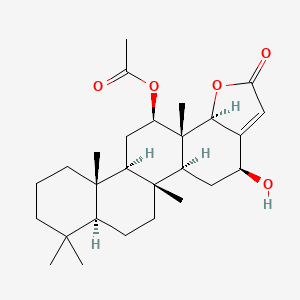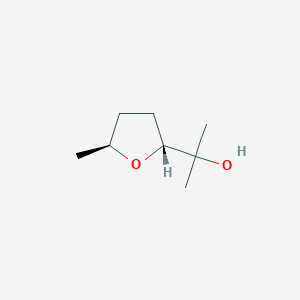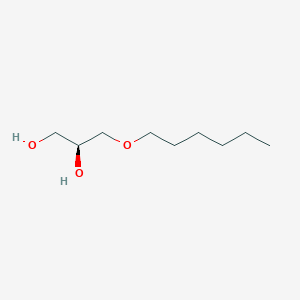
1-Hexylglycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexylglycerol is an alkylglycerol.
Scientific Research Applications
Purification and Synthesis
Purification of Diacylglycerols : A two-step solvent crystallization method was designed for purifying 1,2-Diacylglycerols (1,2-DAGs), which have broad applications in food, medicine, and chemical industries. This method is scalable, simpler, and effective compared to previous ones (Zhu, Jin, Wang, & Wang, 2017).
Synthesis of 1-Caffeoylglycerol : An enzymatic synthesis method using deep eutectic solvent under microflow conditions was developed for 1-Caffeoylglycerol (1-CG), which shows high UV damage remediation ability (Liu et al., 2019).
Biomedical Applications
Drug Delivery to the Brain : Short-chain alkylglycerols, including hexylglycerol derivatives, have been used to increase the delivery of chemotherapeutic drugs to the brain, presenting a low-toxic strategy for transient opening of the blood-brain barrier (Erdlenbruch et al., 2003).
Accelerating Transbilayer Movement : Hexylglycerol can accelerate the transbilayer movement of phospholipids, lysophospholipids, and peptides, which is significant for understanding its effects on blood-brain barrier permeability (Jain, Jahagirdar, van Linde, Roelofsen, & Eibl, 1985).
Nanotechnology and Polymer Science
Dendritic Polyglycerols : These polymers, which include derivatives like hexylglycerol, are used in drug, dye, and gene delivery, as well as in regenerative medicine due to their biocompatibility and multi-functionality (Calderón, Quadir, Sharma, & Haag, 2010).
Polyglycerol-Containing Copolymers : Polyglycidol, a derivative of polyglycerol, is used in various biomedical applications, including drug carriers and diagnostic systems due to its biocompatibility and functionalization capabilities (Gosecki, Gadzinowski, Gosecka, Basinska, & Slomkowski, 2016).
properties
Product Name |
1-Hexylglycerol |
|---|---|
Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
(2S)-3-hexoxypropane-1,2-diol |
InChI |
InChI=1S/C9H20O3/c1-2-3-4-5-6-12-8-9(11)7-10/h9-11H,2-8H2,1H3/t9-/m0/s1 |
InChI Key |
MQVMITUCTLYRNV-VIFPVBQESA-N |
Isomeric SMILES |
CCCCCCOC[C@H](CO)O |
Canonical SMILES |
CCCCCCOCC(CO)O |
synonyms |
1-hexanoin 1-hexylglycerol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



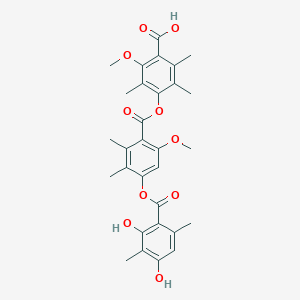
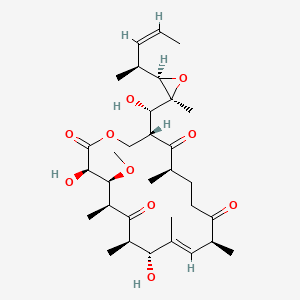

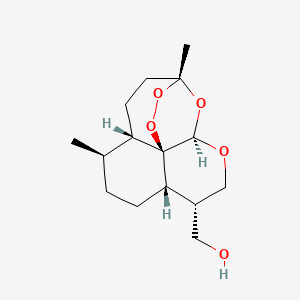
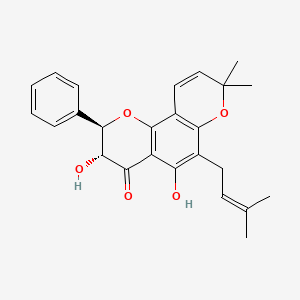

![methyl N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1250202.png)
